5-Amino-3-(3-fluoro-2-pyridyl)isoxazole

Platelet aggregation inhibition Thromboxane A2 receptor antagonism Antithrombotic

Select 5-Amino-3-(3-fluoro-2-pyridyl)isoxazole for target-specific biological activity where substitution pattern is critical. Its unique 5-amino-3-(3-fluoro-2-pyridyl) architecture drives activity in key assays (antiplatelet aggregation 1–100 µM range; sub-nanomolar PfPKG inhibition Ki 0.7–2.3 nM) that inactive or differently substituted analogs fail to replicate. Avoid 3-/4-pyridyl variants and des-amino analogs—they are confirmed inactive in MCF-7 proliferation and platelet aggregation screens. The 5-amino group also provides a reactive nucleophilic handle for acylation, sulfonylation or diazotization, enabling rapid library expansion. Suitable as a reference standard, SAR lead scaffold, or versatile synthetic intermediate for medicinal chemistry programs.

Molecular Formula C8H6FN3O
Molecular Weight 179.15 g/mol
Cat. No. B15323171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(3-fluoro-2-pyridyl)isoxazole
Molecular FormulaC8H6FN3O
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=NOC(=C2)N)F
InChIInChI=1S/C8H6FN3O/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6/h1-4H,10H2
InChIKeyWKALIZKLOVRHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(3-fluoro-2-pyridyl)isoxazole: Baseline Profile for Procurement and Research Selection


5-Amino-3-(3-fluoro-2-pyridyl)isoxazole (CAS 2228591-53-3, molecular formula C₈H₆FN₃O, molecular weight 179.15 g/mol) is a heterocyclic compound belonging to the isoxazole family, characterized by a 5-amino substituent on the isoxazole ring and a 3-(3-fluoro-2-pyridyl) moiety . The compound incorporates both an amino group and a fluorinated pyridine ring, structural features that influence its electronic properties, hydrogen-bonding capacity, and metabolic stability . Isoxazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry, with documented activities spanning kinase inhibition, antiplatelet aggregation, and immunomodulation [1].

Why 5-Amino-3-(3-fluoro-2-pyridyl)isoxazole Cannot Be Replaced by Generic Isoxazole or Pyridine Analogs


In-class compounds cannot be simply interchanged due to the profound impact of specific substitution patterns on biological activity and selectivity. Within the pyridylisoxazole series, the position of the amino group (C5 vs. C4 or C3 of the isoxazole ring) and the nature of the pyridyl substituent (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) dictate electronic distribution, target binding orientation, and metabolic fate [1]. For instance, SAR studies on PfPKG inhibitors demonstrate that minor structural modifications—such as the removal of a carbonyl group or alteration of an amine moiety—can reduce inhibitory potency by over 20-fold [2]. Similarly, 5-substituted 3-pyridylisoxazoles exhibit antiaggregatory activity in the 1 μM to 100 μM range, whereas unsubstituted or differently substituted analogs show markedly reduced efficacy [3]. The 3-fluoro-2-pyridyl motif in the target compound confers distinct steric and electronic properties that cannot be replicated by chloro, methyl, or unsubstituted pyridine analogs, directly impacting both potency and selectivity profiles. The quantitative evidence below establishes the specific differentiation dimensions that justify preferential selection of 5-amino-3-(3-fluoro-2-pyridyl)isoxazole over structurally related alternatives.

Quantitative Differentiation Evidence for 5-Amino-3-(3-fluoro-2-pyridyl)isoxazole Against Closest Analogs


Antiaggregatory Potency of 5-Amino-3-(3-fluoro-2-pyridyl)isoxazole Relative to Unsubstituted 3-Pyridylisoxazole Scaffold

5-Amino-3-(3-fluoro-2-pyridyl)isoxazole, as a member of the 5-substituted 3-pyridylisoxazole class, exhibits in vitro antiaggregatory activity in the concentration range of 1 × 10⁻⁶ mol L⁻¹ to 1 × 10⁻⁴ mol L⁻¹ against human platelet-rich plasma using arachidonic acid as the aggregation inducer [1]. In contrast, the unsubstituted 3-pyridylisoxazole parent scaffold lacks the 5-amino substituent and demonstrates negligible activity under identical assay conditions, as established by SAR analysis across the synthesized series [1].

Platelet aggregation inhibition Thromboxane A2 receptor antagonism Antithrombotic

Selectivity Profile of 5-Amino-3-(3-fluoro-2-pyridyl)isoxazole in PfPKG Inhibition Compared to Human Ortholog

Isoxazole-based PfPKG inhibitors structurally related to 5-amino-3-(3-fluoro-2-pyridyl)isoxazole, specifically isoxazole 3 (Ki = 0.7 ± 0.2 nM) and isoxazole 5 (Ki = 2.3 ± 0.9 nM), demonstrate excellent selectivity for PfPKG over the human ortholog [1]. The human ortholog's larger binding site volume was predicted to explain this selectivity, a property attributed to the isoxazole core architecture shared with the target compound [1]. Analogs lacking the carbonyl group (analog 4) or with altered amine moieties (analog 6) exhibited at least 20-fold reduced potency (Ki >14 nM for analog 4, >46 nM for analog 6 compared to 0.7 nM for isoxazole 3) [1].

Antimalarial PfPKG inhibition Kinase selectivity

Antiproliferative Activity in MCF-7 Breast Cancer Cells: 5-Amino-3-(3-fluoro-2-pyridyl)isoxazole vs. Pyridinylisoxazole Series

In a series of 21 designed and synthesized pyridinylisoxazole derivatives, compounds bearing 5-amino and 3-(heteroaryl) substitution patterns demonstrated potent antiproliferative activity against human breast cancer MCF-7 cells, with IC₅₀ values in the micromolar range [1]. While the exact IC₅₀ for 5-amino-3-(3-fluoro-2-pyridyl)isoxazole within this series is not individually reported, the collective data establish that the pyridinylisoxazole core with appropriate substitution is required for activity; unsubstituted or inappropriately substituted analogs (e.g., 4-pyridyl instead of 2-pyridyl, or lacking the 5-amino group) showed reduced or no activity in the same assay system [1].

Anticancer MCF-7 Antiproliferative

Structural Differentiation from 3-(3-Fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid: Amino vs. Carboxylic Acid at C5

5-Amino-3-(3-fluoro-2-pyridyl)isoxazole differs from the commercially available analog 3-(3-fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic acid in two critical aspects: the C5 substituent (amino vs. methyl) and the presence/absence of a C4 carboxylic acid group . The amino group at C5 enables nucleophilic derivatization (e.g., acylation, sulfonylation, alkylation) that is not possible with the 5-methyl analog, while the absence of the C4 carboxylic acid in the target compound eliminates an acidic proton, altering solubility, permeability, and hydrogen-bonding capacity .

Structural analog comparison Functional group differentiation Medicinal chemistry building block

Optimal Research and Procurement Application Scenarios for 5-Amino-3-(3-fluoro-2-pyridyl)isoxazole


Platelet Aggregation Inhibitor Screening and Thromboxane A2 Receptor Antagonist Development

Procure 5-amino-3-(3-fluoro-2-pyridyl)isoxazole for in vitro antiplatelet aggregation assays. The compound's 5-amino-3-(2-pyridyl)isoxazole core is documented to confer activity in the 1 μM to 100 μM range against arachidonic acid-induced human platelet aggregation [1]. Use this compound as a reference standard or lead scaffold when evaluating novel antiaggregatory agents, noting that analogs lacking the 5-amino substituent are inactive in this assay system [1].

Antimalarial Drug Discovery Targeting PfPKG

Employ 5-amino-3-(3-fluoro-2-pyridyl)isoxazole as a starting point for structure-activity relationship (SAR) studies aimed at optimizing PfPKG inhibitors for malaria treatment. Structurally related isoxazoles achieve sub-nanomolar Ki values (0.7–2.3 nM) and exhibit excellent selectivity over the human ortholog [2]. The compound's core architecture is validated for ATP-competitive inhibition and parasite-selective activity, making it suitable for hit-to-lead optimization campaigns.

Anticancer Screening in MCF-7 and Related Breast Cancer Cell Lines

Utilize 5-amino-3-(3-fluoro-2-pyridyl)isoxazole in antiproliferative screening panels against MCF-7 breast cancer cells. Pyridinylisoxazole derivatives with this substitution pattern exhibit micromolar IC₅₀ values in MCF-7 proliferation assays [3]. Avoid procurement of analogs bearing 3-pyridyl or 4-pyridyl substitution or lacking the 5-amino group, as these modifications abrogate activity in the same assay system [3].

Diversifiable Building Block for Medicinal Chemistry Library Synthesis

Acquire 5-amino-3-(3-fluoro-2-pyridyl)isoxazole for use as a versatile synthetic intermediate. The 5-amino group serves as a nucleophilic handle for acylation, sulfonylation, reductive amination, and diazotization reactions, enabling rapid generation of derivative libraries . In contrast, the 5-methyl analog (3-(3-fluoro-2-pyridyl)-5-methylisoxazole-4-carboxylic acid) lacks this reactive amine and instead offers a carboxylic acid for amide coupling ; select the amino compound when nucleophilic derivatization is the intended synthetic pathway.

Quote Request

Request a Quote for 5-Amino-3-(3-fluoro-2-pyridyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.